molecular formula C15H21NO3S2 B2486397 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351659-85-2

8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2486397
CAS No.: 1351659-85-2
M. Wt: 327.46
InChI Key: RVLXVYUHVADIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the phenethylsulfonyl and oxa-thia-azaspiro moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150-200°C for 0.5-2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a high purity .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. The use of readily available raw materials and efficient reaction conditions is crucial. The method involving 1,1-pentamethylene oxalic acid and urea is particularly suitable for industrial applications due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

8-(2-phenylethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c17-21(18,13-6-14-4-2-1-3-5-14)16-9-7-15(8-10-16)19-11-12-20-15/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLXVYUHVADIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.